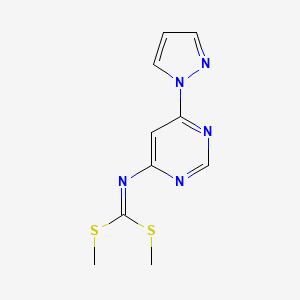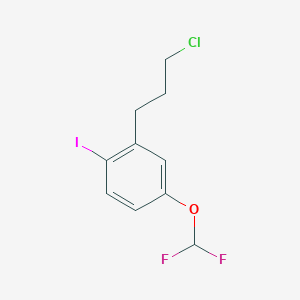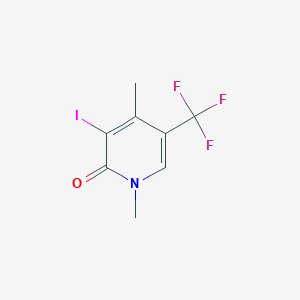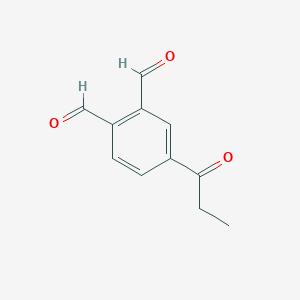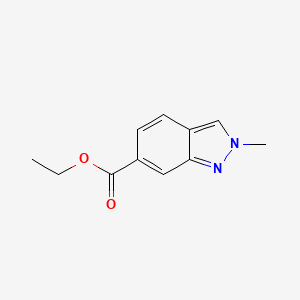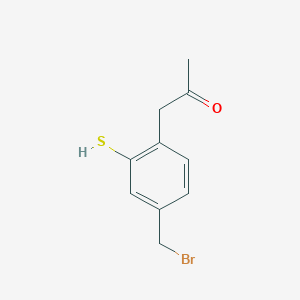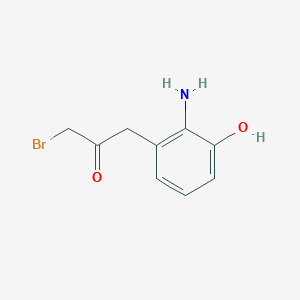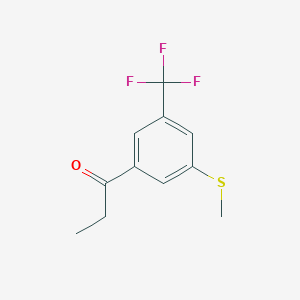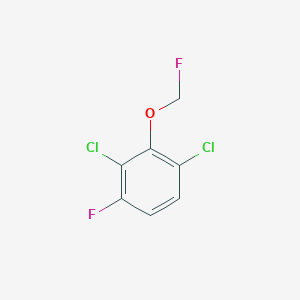
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and one fluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene can be synthesized through various methods, including:
Halogenation: Starting from a benzene derivative, selective halogenation can introduce chlorine and fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Applications De Recherche Scientifique
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound useful in the study of biochemical pathways and the development of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-4-fluorobenzene: Lacks the fluoromethoxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-fluoro-4-methoxybenzene: Contains a methoxy group instead of a fluoromethoxy group, which can alter its reactivity and biological activity.
1,3-Dichloro-4-fluoro-2-methoxybenzene: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the fluoromethoxy group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H4Cl2F2O |
|---|---|
Poids moléculaire |
213.01 g/mol |
Nom IUPAC |
1,3-dichloro-4-fluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(11)6(9)7(4)12-3-10/h1-2H,3H2 |
Clé InChI |
XYTATENMPRJDRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)Cl)OCF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
